molecular formula C12H18N2O B3159801 2,6-Dimethyl-4-morpholin-4-yl-phenylamine CAS No. 864539-89-9

2,6-Dimethyl-4-morpholin-4-yl-phenylamine

Cat. No.: B3159801
CAS No.: 864539-89-9
M. Wt: 206.28 g/mol
InChI Key: BKYHSCLAVOQZHZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-morpholin-4-yl-phenylamine is a synthetic molecule with potential biological and pharmaceutical applications. It is characterized by the presence of a morpholine ring attached to a phenylamine structure, with two methyl groups at the 2 and 6 positions on the phenyl ring.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with enzymes such as adenosine kinase and thiol protease , which play crucial roles in cellular metabolism and protein degradation, respectively.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-Dimethyl-4-morpholin-4-yl-phenylamine . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-morpholin-4-yl-phenylamine typically involves the reaction of 2,6-dimethylphenylamine with morpholine under specific conditions. One common method includes dissolving 2,6-dimethylphenylamine and morpholine in an ethanol solution and stirring the mixture under reflux for a certain period. The resulting solution is then allowed to crystallize, yielding the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-morpholin-4-yl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or morpholine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2,6-Dimethyl-4-morpholin-4-yl-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2,6-Dimethylphenylamine: Lacks the morpholine ring, resulting in different chemical properties.

    4-Morpholin-4-yl-phenylamine: Lacks the methyl groups on the phenyl ring, affecting its reactivity and biological activity.

    2,6-Dimethyl-4-piperidin-4-yl-phenylamine: Contains a piperidine ring instead of a morpholine ring, leading to different pharmacological properties.

Uniqueness: 2,6-Dimethyl-4-morpholin-4-yl-phenylamine is unique due to the presence of both the morpholine ring and the methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dimethyl-4-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-7-11(8-10(2)12(9)13)14-3-5-15-6-4-14/h7-8H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHSCLAVOQZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bis(dibenzylideneacetone)palladium (2.88 g) and (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (4.69 g) were added to dry toluene (175 mL purged with argon) and stirred for 15 minutes under argon. Potassium tert-butoxide (7.06 g), morpholine (8.7 mL) and 4-bromo-2,6-dimethylaniline (10.03 g) were added subsequently. The reaction mixture was heated to reflux for 16 hours under argon, cooled and filtered through silica (200 g). Brine (250 mL) was added and the mixture was extracted with ethyl acetate (3×200 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo. The crude product was dissolved in diethyl ether (250 mL), filtered through silica (200 g) and concentrated in vacuo to furnish 8.5 g (41% yield) of the title compound as a dark oil. The product was used without further purification. GC-MS (m/z) 206 (M+); tR=6.90. 1H NMR (500 MHz, CDCl3): 2.18 (s, 6H), 3.02 (m, 4H), 3.85 (m, 4H), 6.62 (b, 2H).
Quantity
7.06 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
catalyst
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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